molecular formula C5H6N2O3S B6234079 5-methanesulfonylpyrimidin-2-ol CAS No. 1489068-64-5

5-methanesulfonylpyrimidin-2-ol

Cat. No.: B6234079
CAS No.: 1489068-64-5
M. Wt: 174.2
InChI Key:
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Description

5-methanesulfonylpyrimidin-2-ol is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methanesulfonyl group and a hydroxyl group. Its molecular formula is C5H6N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonylpyrimidin-2-ol typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonylpyrimidin-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methanesulfonyl group can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

5-methanesulfonylpyrimidin-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 5-methanesulfonylpyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    5-methylpyrimidin-2-ol: Similar structure but lacks the methanesulfonyl group.

    5-chloropyrimidin-2-ol: Contains a chlorine atom instead of the methanesulfonyl group.

    5-nitropyrimidin-2-ol: Contains a nitro group instead of the methanesulfonyl group

Uniqueness

5-methanesulfonylpyrimidin-2-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for various applications, making it a valuable compound in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-methanesulfonylpyrimidin-2-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dihydroxypyrimidine", "methanesulfonyl chloride", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: 2,4-dihydroxypyrimidine is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to yield 2-methanesulfonyl-4-hydroxypyrimidine.", "Step 2: 2-methanesulfonyl-4-hydroxypyrimidine is then treated with potassium carbonate and acetic anhydride to form 5-acetoxy-2-methanesulfonylpyrimidine.", "Step 3: The acetyl group in 5-acetoxy-2-methanesulfonylpyrimidine is removed by treatment with sodium acetate in ethanol to yield 5-methanesulfonylpyrimidin-2-ol." ] }

CAS No.

1489068-64-5

Molecular Formula

C5H6N2O3S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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